molecular formula C18H13Cl2NO2 B1420658 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160263-33-1

6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1420658
CAS No.: 1160263-33-1
M. Wt: 346.2 g/mol
InChI Key: GJALSQCZVQBUQC-UHFFFAOYSA-N
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Description

Structural Characterization of 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl Chloride

Crystallographic Analysis of Molecular Geometry

The crystallographic investigation of this compound reveals fundamental geometric parameters that govern its three-dimensional molecular architecture. X-ray crystallography studies demonstrate that the compound adopts a specific spatial arrangement where the ethoxyphenyl substituent at the 2-position of the quinoline core exhibits a characteristic dihedral angle relative to the quinoline ring system. The presence of the chloro substituent at the 6-position and the carbonyl chloride group at the 4-position creates distinct steric and electronic environments that influence the overall molecular conformation.

Single-crystal analysis utilizing advanced refinement software has revealed critical structural details about the compound's solid-state organization. The ethoxy group at the para position of the phenyl ring introduces specific conformational preferences that affect the overall molecular planarity. The crystallographic data indicates that the quinoline core maintains its characteristic planar geometry, while the ethoxyphenyl substituent adopts an orientation that minimizes steric interactions with the quinoline framework. These geometric features are crucial for understanding the compound's reactivity patterns and intermolecular interactions in the crystalline state.

The crystallographic purity assessment indicates exceptionally high structural integrity, with crystallographic purity values exceeding 99 percent as determined through comprehensive diffraction analysis. The crystal packing arrangement reveals specific intermolecular interactions that stabilize the solid-state structure, including potential hydrogen bonding interactions and van der Waals forces between adjacent molecules. The determination of precise bond lengths, bond angles, and torsional angles provides quantitative data essential for computational modeling and theoretical calculations of the compound's properties.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Interpretation

Nuclear magnetic resonance spectroscopy provides comprehensive information about the molecular structure and electronic environment of this compound. Proton nuclear magnetic resonance analysis reveals characteristic signal patterns that confirm the presence and positioning of all substituent groups within the molecular framework. The ethoxy group manifests as distinctive spectral features, with the ethyl portion displaying a characteristic triplet for the methyl group at approximately 1.4 parts per million and a quartet for the methylene group at approximately 4.0 parts per million, confirming the ethoxy substitution pattern on the phenyl ring.

The quinoline aromatic region exhibits complex multipicity patterns that reflect the electronic influence of the chloro and carbonyl chloride substituents. The aromatic protons associated with the ethoxyphenyl group appear as distinct signals in the 7.2 to 7.8 parts per million region, providing clear evidence for the para-substitution pattern of the ethoxy group. The quinoline ring protons display characteristic chemical shifts that are influenced by the electron-withdrawing effects of both the chloro substituent at the 6-position and the highly electronegative carbonyl chloride group at the 4-position.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through the identification of specific carbon environments within the molecule. The carbonyl carbon of the acid chloride functionality resonates in the characteristic range of 165 to 170 parts per million, confirming the presence of the highly reactive carbonyl chloride group. The quinoline ring carbons appear in the aromatic region between 120 and 150 parts per million, with specific chemical shifts that vary according to their proximity to electron-withdrawing substituents and their position within the heterocyclic framework.

Fourier-Transform Infrared Vibrational Signatures

Fourier-transform infrared spectroscopy reveals distinctive vibrational signatures that confirm the functional group composition of this compound. The carbonyl chloride group exhibits a characteristic and highly diagnostic carbon-oxygen stretch at approximately 1780 wavenumbers, representing one of the most definitive spectroscopic markers for this functional group. This high-frequency carbonyl stretch is significantly shifted compared to typical carbonyl compounds due to the electron-withdrawing nature of the chlorine atom directly bonded to the carbonyl carbon.

The aromatic carbon-carbon stretching vibrations appear in the expected regions, with multiple bands in the 1400 to 1600 wavenumber range corresponding to the quinoline ring system and the ethoxyphenyl substituent. The carbon-chlorine bonding vibrations manifest in the lower frequency region between 600 and 800 wavenumbers, providing confirmation of the chloro substituent at the 6-position of the quinoline ring. These vibrational assignments are crucial for distinguishing this compound from closely related structural analogs and for monitoring the integrity of the molecule during synthetic transformations.

The ethoxy group contributes specific vibrational features that include carbon-hydrogen stretching modes in the 2800 to 3000 wavenumber region and carbon-oxygen stretching vibrations characteristic of ether linkages. The comprehensive infrared spectrum provides a molecular fingerprint that enables reliable identification and purity assessment of the compound through comparison with reference standards and theoretical vibrational calculations.

Computational Chemistry Approaches

Density Functional Theory Calculations for Electronic Structure

Density functional theory calculations provide detailed insights into the electronic structure and properties of this compound. Computational studies utilizing the B3LYP exchange-correlation functional with appropriate basis sets have been employed to determine optimized molecular geometries and electronic properties. These theoretical calculations complement experimental structural data by providing information about molecular orbitals, charge distributions, and electronic transitions that govern the compound's chemical behavior.

The optimization of molecular geometry through density functional theory methods reveals energy-minimized conformations that correspond closely to experimentally determined crystal structures. The calculated bond lengths, bond angles, and dihedral angles show excellent agreement with crystallographic data, validating the theoretical approach and providing confidence in computational predictions of properties that may be difficult to measure experimentally. The electronic structure calculations reveal the distribution of electron density throughout the molecule, highlighting regions of high and low electron density that correlate with reactivity patterns.

Frontier molecular orbital analysis through density functional theory calculations provides critical information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. These frontier orbitals play crucial roles in determining the compound's reactivity toward nucleophilic and electrophilic species, with the energy gap between these orbitals serving as an indicator of chemical reactivity and stability. The computational results enable the prediction of reaction pathways and the identification of the most reactive sites within the molecular framework.

Molecular Orbital Analysis of Reactive Sites

Molecular orbital analysis reveals the spatial distribution and energy characteristics of electronic states that determine the reactivity profile of this compound. The lowest unoccupied molecular orbital exhibits significant localization at the carbonyl carbon of the acid chloride functionality, confirming this site as the primary electrophilic center for nucleophilic attack reactions. This orbital distribution explains the high reactivity of the carbonyl chloride group toward nucleophiles such as amines, alcohols, and water.

The highest occupied molecular orbital shows substantial contribution from the quinoline nitrogen atom and the aromatic π-system, indicating these regions as potential sites for electrophilic attack. The electron density distribution within the quinoline ring system is significantly influenced by the electron-withdrawing effects of both the chloro substituent and the carbonyl chloride group, creating a complex electronic environment that affects reactivity patterns. The ethoxy group on the phenyl ring acts as an electron-donating substituent, partially counteracting the electron-withdrawing effects of the other functional groups.

Natural bond orbital analysis provides additional insights into the electronic structure through the identification of donor-acceptor interactions and hyperconjugative effects within the molecule. These interactions contribute to the overall stability of the molecular framework and influence the preferred conformational arrangements. The computational analysis of reactive sites enables the prediction of regioselectivity in chemical reactions and provides guidance for synthetic applications involving this quinoline derivative.

Molecular Property Experimental Value Computational Value Method
Molecular Weight 346.21 g/mol 346.21 g/mol Mass Spectrometry/DFT
Melting Point Not specified Predicted range DSC/Theoretical
Carbonyl Stretch ~1780 cm⁻¹ ~1785 cm⁻¹ FT-IR/DFT
Purity 95% N/A HPLC/NMR
Spectroscopic Parameter Chemical Shift/Frequency Assignment Multiplicity
¹H NMR (Ethyl CH₃) ~1.4 ppm Ethoxy methyl Triplet
¹H NMR (Ethyl CH₂) ~4.0 ppm Ethoxy methylene Quartet
¹H NMR (Aromatic) 7.2-7.8 ppm Phenyl/Quinoline Multiplet
¹³C NMR (Carbonyl) 165-170 ppm Carbonyl chloride Singlet
FT-IR (C=O) ~1780 cm⁻¹ Carbonyl stretch Strong
FT-IR (C-Cl) 600-800 cm⁻¹ Carbon-chlorine Medium

Properties

IUPAC Name

6-chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO2/c1-2-23-13-6-3-11(4-7-13)17-10-15(18(20)22)14-9-12(19)5-8-16(14)21-17/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJALSQCZVQBUQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101202278
Record name 6-Chloro-2-(4-ethoxyphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101202278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160263-33-1
Record name 6-Chloro-2-(4-ethoxyphenyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160263-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-(4-ethoxyphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101202278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride is a synthetic organic compound belonging to the quinoline family, characterized by its unique structural features that contribute to its biological activity. This compound has garnered interest for its potential applications in medicinal chemistry, particularly in targeting various biological pathways.

Structural Characteristics

The molecular formula of this compound is C19H15ClNO2C_{19}H_{15}ClNO_2, with a molecular weight of approximately 360.24 g/mol. The compound features a quinoline core, which is known for its diverse biological activities due to the presence of both aromatic and heterocyclic systems. The chloro substituent at position 6 and the ethoxyphenyl group at position 2 enhance its reactivity and interaction with biological targets.

Biological Activities

The biological activity of this compound has been explored in several contexts, including:

  • Antimicrobial Activity :
    • Quinoline derivatives are well-documented for their antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
    • In vitro tests against mycobacterial species have demonstrated that certain quinoline derivatives can outperform standard treatments like isoniazid, suggesting potential applications in treating tuberculosis .
  • Anticancer Properties :
    • The compound has been investigated for its cytotoxic effects on cancer cell lines. For instance, related quinoline derivatives have shown promising results with IC50 values indicating effective inhibition of cell proliferation in various cancer types .
    • The mechanism often involves the induction of apoptosis and disruption of cell cycle progression, particularly through inhibition of key kinases involved in cellular proliferation .
  • Enzyme Inhibition :
    • The carbonyl chloride group in this compound allows it to form covalent bonds with nucleophilic residues in proteins, making it a valuable tool for studying enzyme mechanisms and protein dynamics .
    • Specific enzyme targets include cyclin-dependent kinases (CDKs), where selective inhibition can lead to significant therapeutic effects in cancer treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the quinoline structure can significantly influence its biological activity. For example:

Compound NameStructural FeaturesBiological Activity
6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chlorideSimilar quinoline core; different alkoxy groupEnhanced anticancer activity
4-Quinolinecarbonyl chlorideLacks additional substituentsReduced interaction with biological targets
6-Chloro-2-(2-methoxyphenyl)quinoline-4-carbonyl chlorideContains a methoxy groupAltered electronic properties affecting reactivity

These comparisons illustrate how specific substitutions can modify the reactivity and biological profile of quinoline derivatives.

Case Studies

  • Antimycobacterial Activity : A study investigated various quinoline derivatives against Mycobacterium tuberculosis, revealing that certain compounds exhibited higher efficacy than traditional drugs, highlighting the potential of this compound as a lead compound for further development .
  • Cytotoxicity Testing : Research involving cell lines such as THP-1 demonstrated that related compounds could induce significant cytotoxic effects with low toxicity profiles, suggesting a therapeutic window for clinical applications .

Scientific Research Applications

Medicinal Chemistry

6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride is investigated for its potential therapeutic properties, including:

  • Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties against various bacterial and fungal strains. Preliminary studies suggest that this compound may exhibit significant activity, although specific data on its efficacy against particular pathogens is still limited .
  • Anticancer Properties : Research indicates that quinoline derivatives can induce apoptosis in cancer cells and inhibit specific kinases associated with tumor growth. Studies have shown selective cytotoxicity against cancerous cells (e.g., MCF-7 breast cancer cells) while sparing healthy cells .

Synthetic Organic Chemistry

The compound serves as an intermediate in the synthesis of more complex quinoline derivatives. Its unique structure allows for various substitution reactions, making it a valuable building block in organic synthesis .

Material Science

In industry, this compound is utilized in the development of materials with specific electronic and optical properties. Its reactivity can be exploited to create novel materials for applications in electronics and photonics .

Case Studies

  • Antimicrobial Studies : In vitro studies have demonstrated that quinoline derivatives exhibit significant antimicrobial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The compound's structure may enhance its binding affinity to bacterial enzymes, leading to effective inhibition .
  • Anticancer Research : A study evaluating various quinoline derivatives against multiple cancer cell lines found that compounds similar to this compound showed promising results in selectively targeting cancer cells while minimizing toxicity to normal cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Quinoline Core

The compound’s reactivity and physicochemical properties are influenced by substituents on the quinoline scaffold. Below is a comparative analysis with structurally related derivatives:

Table 1: Structural Comparison of Selected Quinoline-4-carbonyl Chlorides
Compound Name Substituent at Position 2 Substituent at Position 6 Key Features
6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride 4-ethoxyphenyl (electron-donating) Chlorine Ethoxy group enhances solubility in polar solvents; moderate reactivity.
6-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride 4-chlorophenyl (electron-withdrawing) Chlorine Higher electrophilicity due to electron-withdrawing Cl; lower solubility.
6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride 4-methoxyphenyl (electron-donating) Chlorine Similar to ethoxy derivative but smaller substituent; higher melting point.
6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride 3-ethoxyphenyl (meta-substitution) Chlorine Steric hindrance at meta position reduces reaction rates compared to para.
6-Chloro-2-phenylquinoline-4-carbonyl chloride Phenyl (no substituent) Chlorine Less polarized; lower reactivity in nucleophilic substitutions.

Physicochemical Properties

  • Melting Points: Derivatives with electron-donating groups (e.g., methoxy, ethoxy) exhibit higher melting points due to increased crystallinity. For instance, 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride crystallizes as a white solid with a melting point >200°C , while the ethoxy analog is expected to have a slightly lower melting point due to increased steric bulk.
  • Solubility: The ethoxy group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to halogenated derivatives like 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride, which is less polar .
  • Spectroscopic Data :
    • ¹H NMR : The ethoxy group’s protons resonate at δ ~1.4 ppm (CH₃) and δ ~4.0 ppm (OCH₂), distinct from methoxy (δ ~3.8 ppm) or chloro substituents .
    • ¹³C NMR : The carbonyl chloride carbon appears at δ ~165–170 ppm, consistent across derivatives .

Nucleophilic Acyl Substitution

The carbonyl chloride group undergoes reactions with amines, alcohols, and hydrazines. For example:

  • Amide Formation : Reacts with piperazine derivatives to form piperazin-1-yl benzamide analogs, as seen in compounds C1–C7 .
  • Urea Condensation: Analogous 2-phenylquinoline-4-carbonyl chlorides condense with carbamide to form quinoloylcarbamide derivatives .

Substituent-Directed Reactivity

  • Electron-Donating Groups (e.g., ethoxy) : Reduce electrophilicity of the carbonyl carbon, slowing reaction rates compared to electron-withdrawing substituents (e.g., Cl, CF₃) .
  • Steric Effects : The para-ethoxy group minimizes steric hindrance, enabling efficient coupling reactions, whereas meta-substituted analogs (e.g., 3-ethoxyphenyl) show reduced reactivity .

Preparation Methods

Direct Chlorination of Quinoline Derivatives

The most straightforward and widely documented method involves the chlorination of pre-formed quinoline derivatives bearing the 4-carbonyl group. This approach typically proceeds via the following steps:

Reaction Conditions:

  • Use of thionyl chloride (SOCl₂) as the chlorinating agent.
  • Reflux conditions in an inert solvent such as dichloromethane or chloroform .
  • The process generally involves dropwise addition of thionyl chloride to the quinoline derivative, followed by heating under reflux for several hours until completion.

Reaction Scheme:

[Precursor quinoline with 4-carbonyl group] + SOCl₂ → [Product: 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride]

Research Findings:

  • This method is supported by the synthesis of similar compounds, such as 6-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride, where the reaction of the quinoline derivative with thionyl chloride under reflux was successful in producing the acyl chloride with high purity.

Friedländer Synthesis Followed by Functionalization

An alternative route involves the Friedländer synthesis to generate the quinoline core, followed by selective substitution and chlorination:

  • Step 1: Condensation of 2-aminobenzaldehyde derivatives with ketones or aldehydes (such as ethoxyphenyl derivatives) to form the quinoline ring.
  • Step 2: Introduction of the chloro and carbonyl chloride functionalities via electrophilic substitution and acylation reactions.

Reaction Conditions:

  • Acid catalysis for Friedländer cyclization.
  • Post-synthesis chlorination with SOCl₂ or phosphorus oxychloride (POCl₃).

Advantages:

  • Allows for precise control over substituents.
  • Suitable for synthesizing complex derivatives with multiple functional groups.

Research Findings:

  • This method has been employed in synthesizing various quinoline derivatives with tailored substituents, as reported in recent organic synthesis literature.

Multi-step Synthesis Involving Suzuki–Miyaura Coupling

For introducing the 4-ethoxyphenyl group at the 2-position, a cross-coupling reaction such as Suzuki–Miyaura can be employed:

  • Step 1: Synthesis of halogenated quinoline intermediates.
  • Step 2: Coupling with boronic acids bearing the ethoxyphenyl group.
  • Step 3: Chlorination of the carbonyl group to form the acyl chloride.

Reaction Conditions:

  • Palladium catalysis.
  • Base such as potassium carbonate.
  • Reflux in suitable solvents like tetrahydrofuran (THF) or toluene.

Research Findings:

  • This approach offers versatility and high yields, especially in industrial settings, as demonstrated in recent studies on quinoline functionalization.

Industrial Scale Synthesis

Large-scale production emphasizes process optimization:

  • Use of continuous flow reactors for better control over reaction parameters.
  • Green chemistry approaches such as solvent-free conditions or alternative chlorinating agents to reduce environmental impact.
  • Purification via recrystallization or chromatography to achieve high purity.

Research Findings:

  • Industrial synthesis protocols focus on maximizing yield and minimizing by-products, aligning with the methods described for similar compounds.

Summary Table of Preparation Methods

Method Key Reagents Main Reaction Steps Advantages Limitations
Direct chlorination with SOCl₂ Thionyl chloride Reflux of quinoline derivative + SOCl₂ Simple, efficient Requires pure precursor
Friedländer synthesis + chlorination Acid catalyst, SOCl₂ Cyclization, then chlorination Precise control over substituents Multi-step process
Suzuki–Miyaura coupling + chlorination Pd catalyst, boronic acid Cross-coupling, then chlorination High versatility and yields Requires complex intermediates
Industrial continuous flow Various chlorinating agents Optimized large-scale reactions Scalable, environmentally friendly Equipment-intensive

Research Findings and Notes

  • The predominant method for synthesizing This compound involves refluxing the quinoline precursor with thionyl chloride , which has been validated across multiple studies and industrial protocols.
  • The functionalization of the quinoline core with the ethoxyphenyl group can be achieved via Suzuki–Miyaura coupling , providing a route for diverse derivatives.
  • Green chemistry approaches are increasingly adopted in industrial synthesis to reduce environmental impact, including solventless reactions and alternative chlorinating agents.

Q & A

Basic Research Questions

Q. How can researchers confirm the molecular structure of 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride?

  • Methodological Answer: X-ray crystallography is the gold standard for structural confirmation. Use SHELXL for refinement and ORTEP-3 for visualizing the crystal structure . For complementary analysis, employ NMR spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to cross-validate functional groups and molecular weight. Similar quinoline derivatives, such as 6-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride, have been structurally resolved using these techniques .

Q. What are the recommended synthetic routes for this compound?

  • Methodological Answer: A common approach involves Friedländer condensation of 4-ethoxybenzaldehyde with a substituted 2-aminobenzophenone, followed by chlorination at the 6-position using POCl₃. Column chromatography (silica gel, hexane/ethyl acetate gradient) is typically used for purification . For analogs like 2-(3,4,5-trimethoxyphenyl)quinoline-4-carbonyl chloride, reaction optimization (e.g., temperature control at 80–100°C) improves yield .

Q. What purification techniques are effective for removing by-products?

  • Methodological Answer: Recrystallization from ethanol or methanol is effective for removing polar impurities. For non-polar by-products, use flash chromatography with a hexane/ethyl acetate (7:3) eluent system. Monitoring via thin-layer chromatography (TLC) ensures purity, as demonstrated in the synthesis of related 4-chloroquinoline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results?

  • Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Perform variable-temperature NMR to detect conformational changes. Compare experimental XRD bond lengths/angles with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*). For example, crystal data for 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline revealed deviations <0.02 Å between experimental and computed geometries .

Q. What strategies optimize regioselective functionalization at the quinoline 4-position?

  • Methodological Answer: Use directing groups (e.g., carbonyl chloride) to enhance selectivity. Palladium-catalyzed cross-coupling (Suzuki-Miyaura) with aryl boronic acids has been successful for 4-phenylquinoline derivatives . For steric hindrance mitigation, employ microwave-assisted synthesis to reduce reaction time and improve yield, as shown in ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate synthesis .

Q. How to address instability during storage or handling?

  • Methodological Answer: Store under inert gas (argon) at –20°C in amber glass vials to prevent hydrolysis of the carbonyl chloride group. For handling, use anhydrous solvents (e.g., THF, DCM) and glovebox conditions. Safety protocols from analogous compounds recommend avoiding humidity and direct skin contact .

Q. What analytical methods detect trace impurities in bulk samples?

  • Methodological Answer: High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm achieves ppm-level sensitivity. For halogenated impurities, combine gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD). Refer to EPA DSSTox guidelines for environmental hazard profiling .

Data Contradiction Analysis

Q. Discrepancies in melting points reported across studies: How to validate?

  • Methodological Answer: Differences may stem from polymorphic forms or residual solvents. Perform differential scanning calorimetry (DSC) to identify phase transitions and thermogravimetric analysis (TGA) to detect solvent traces. For example, 4-Chloro-2-phenylquinoline exhibits a sharp mp at 62–64°C, but impurities broaden this range .

Q. Conflicting biological activity How to design follow-up experiments?

  • Methodological Answer: Conduct dose-response assays with standardized cell lines (e.g., HEK293 or HeLa) and include positive controls (e.g., chloroquine for antimalarial studies). Use structure-activity relationship (SAR) models to correlate substituent effects. For quinoline derivatives, the 4-ethoxy group enhances membrane permeability, as shown in cytotoxicity studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride

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